4'-O-Benzyloxy(3S,4S)-Ezetimibe

CAS No.:

Cat. No.: VC16487216

Molecular Formula: C31H27F2NO3

Molecular Weight: 499.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H27F2NO3 |

|---|---|

| Molecular Weight | 499.5 g/mol |

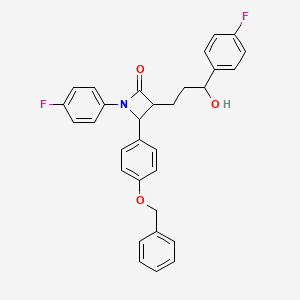

| IUPAC Name | 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one |

| Standard InChI | InChI=1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28-30,35H,18-20H2 |

| Standard InChI Key | KEYVFYMGVLFXQK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

4'-O-Benzyloxy(3S,4S)-Ezetimibe belongs to the azetidin-2-one class of β-lactam compounds, characterized by a four-membered ring structure. The molecule features:

-

Azetidin-2-one core: A strained four-membered ring with a carbonyl group at position 2.

-

Substituents:

The stereochemistry at positions 3 (S) and 4 (S) is critical for biological activity, as improper configuration reduces binding affinity to the Niemann-Pick C1-Like 1 (NPC1L1) protein, the target of ezetimibe .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 163222-32-0 | |

| Molecular Formula | C₃₁H₂₇F₂NO₃ | |

| Molecular Weight | 499.55 g/mol | |

| Density | 1.270 g/cm³ | |

| Boiling Point | 706.5 ± 60.0 °C | |

| Flash Point | 381.1 ± 32.9 °C |

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 4'-O-Benzyloxy(3S,4S)-Ezetimibe involves multi-step enantioselective reactions, as detailed in US Patent 20070259845A1 :

-

Protection of Ezetimibe Precursor:

-

The 4'-hydroxyl group of an ezetimibe intermediate is protected with a benzyl ether using benzyl bromide under basic conditions.

-

Reaction:

-

-

Chiral Induction:

-

Purification:

Industrial-Scale Considerations

-

Catalyst Optimization: Ruthenium-based catalysts (e.g., RuCl₂(PPh₃)₃) enhance reaction efficiency and reduce byproduct formation .

-

Cost-Effectiveness: Benzyl protection avoids expensive hydroxyl-group stabilization methods, making the process economically viable for mass production .

Analytical Characterization and Quality Control

Chromatographic Profiling

A stability-indicating HPLC method developed by Desai et al. (2017) separates 4'-O-Benzyloxy(3S,4S)-Ezetimibe from degradation products and process-related impurities :

-

Column: C18 (250 mm × 4.6 mm, 5 μm).

-

Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0) in a 65:35 ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 232 nm.

Table 2: HPLC Method Validation Parameters

| Parameter | Value |

|---|---|

| Linearity Range | 0.1–200 μg/mL |

| Correlation Coefficient | >0.999 |

| LOD | 0.03 μg/mL |

| LOQ | 0.1 μg/mL |

Physicochemical Properties and Stability

Solubility and Partition Coefficient

-

Solubility: Poor aqueous solubility (<0.1 mg/mL) due to hydrophobic benzyl and fluorophenyl groups.

Thermal Stability

-

Degradation Onset: 180°C (TGA data), with decomposition producing CO₂ and fluorinated aromatics .

-

Storage Recommendations:

Pharmaceutical Applications and Regulatory Status

Role in Ezetimibe Production

4'-O-Benzyloxy(3S,4S)-Ezetimibe serves as:

-

Synthetic Intermediate: Removes the benzyl group via hydrogenolysis to yield ezetimibe .

-

Quality Control Standard: Quantifies process impurities in drug formulations .

Regulatory Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume